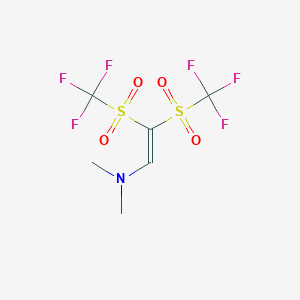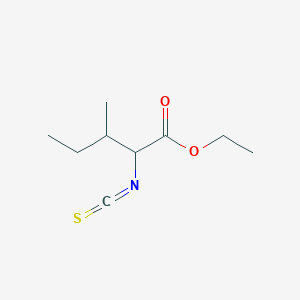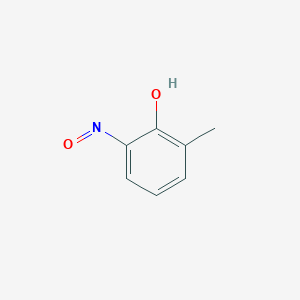
N,N-Dimethyl-2,2-bis(trifluoromethanesulfonyl)ethen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-2,2-bis(trifluoromethanesulfonyl)ethen-1-amine is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of trifluoromethanesulfonyl groups, which contribute to its high reactivity and stability. This compound is used in a range of scientific research and industrial applications due to its distinctive chemical structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2,2-bis(trifluoromethanesulfonyl)ethen-1-amine typically involves the reaction of N,N-dimethylamine with bis(trifluoromethanesulfonyl)ethene under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity starting materials and advanced purification techniques to ensure the quality and consistency of the final product. The industrial production methods are designed to be efficient and cost-effective, while maintaining high safety standards.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-2,2-bis(trifluoromethanesulfonyl)ethen-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield different amine derivatives.
Substitution: The trifluoromethanesulfonyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonyl and amine derivatives, which have applications in different fields of research and industry.
Applications De Recherche Scientifique
N,N-Dimethyl-2,2-bis(trifluoromethanesulfonyl)ethen-1-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-2,2-bis(trifluoromethanesulfonyl)ethen-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonyl groups play a crucial role in its reactivity and ability to form stable complexes with other molecules. The compound’s effects are mediated through its ability to participate in various chemical reactions, leading to the formation of active intermediates that exert their effects on target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(trifluoromethanesulfonyl)imide
- Trifluoromethanesulfonimide
Uniqueness
N,N-Dimethyl-2,2-bis(trifluoromethanesulfonyl)ethen-1-amine is unique due to its specific chemical structure, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound for scientific research and industrial use.
Propriétés
Numéro CAS |
58510-91-1 |
|---|---|
Formule moléculaire |
C6H7F6NO4S2 |
Poids moléculaire |
335.2 g/mol |
Nom IUPAC |
N,N-dimethyl-2,2-bis(trifluoromethylsulfonyl)ethenamine |
InChI |
InChI=1S/C6H7F6NO4S2/c1-13(2)3-4(18(14,15)5(7,8)9)19(16,17)6(10,11)12/h3H,1-2H3 |
Clé InChI |
ZUTGTFKYVVYTIC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2,3-Bis(2,4-dichlorophenyl)propyl]imidazole;nitric acid](/img/structure/B14599977.png)

![1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione](/img/structure/B14599992.png)








![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(phenylsulfonyl)methyl]-](/img/structure/B14600040.png)

